REACTION_CXSMILES
|
[C:1](Cl)(=O)C.[Br:5][C:6]1[C:7]([C:14]([OH:16])=[O:15])=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1.C(=O)([O-])O.[Na+]>CO>[CH3:1][O:15][C:14]([C:7]1[C:6]([Br:5])=[CH:11][N:10]=[C:9]([S:12][CH3:13])[N:8]=1)=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
6.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)SC)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0-5° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h, during which time the slurry
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
the extracts were washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual solid was crystallised from hexane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=NC=C1Br)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |